molecular formula C9H12N2O B11745891 (S)-3-(Pyridin-4-yl)morpholine

(S)-3-(Pyridin-4-yl)morpholine

Cat. No.: B11745891
M. Wt: 164.20 g/mol
InChI Key: JXKIACFCCSSPTM-SECBINFHSA-N
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Description

(S)-3-(Pyridin-4-yl)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-4-yl)morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of a catalyst-free synthesis, where substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates are synthesized from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or morpholine rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced morpholine derivatives.

Scientific Research Applications

(S)-3-(Pyridin-4-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Pyridin-4-yl)morpholine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its combination of a morpholine ring with a pyridine ring allows for versatile chemical modifications and interactions with various targets.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3S)-3-pyridin-4-ylmorpholine

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m1/s1

InChI Key

JXKIACFCCSSPTM-SECBINFHSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=NC=C2

Canonical SMILES

C1COCC(N1)C2=CC=NC=C2

Origin of Product

United States

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